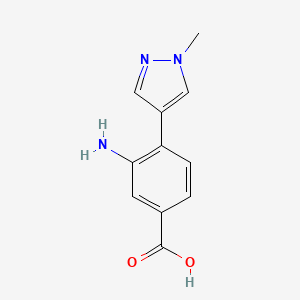

3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

CAS No.:

Cat. No.: VC13619581

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 3-amino-4-(1-methylpyrazol-4-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H11N3O2/c1-14-6-8(5-13-14)9-3-2-7(11(15)16)4-10(9)12/h2-6H,12H2,1H3,(H,15,16) |

| Standard InChI Key | YJWMTVYTDMXBON-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N |

| Canonical SMILES | CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is CHNO, with a calculated molecular weight of 217.23 g/mol. This contrasts with its methoxy-substituted analog, 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, which has a molecular weight of 232.23 g/mol . The replacement of the methoxy (-OCH) group with an amino (-NH) group reduces steric bulk and introduces hydrogen-bonding capabilities, which may enhance solubility and biological interactions.

Key Structural Features:

-

Benzoic Acid Core: The carboxylic acid group at the 1-position confers acidity (pK ~4.2) and enables salt formation or esterification.

-

Amino Substituent: The electron-donating amino group at the 3-position may participate in resonance stabilization and nucleophilic reactions.

-

Pyrazole Ring: The 1-methylpyrazole at the 4-position contributes aromaticity and potential for π-π stacking interactions.

Table 1: Comparative Molecular Properties

Synthetic Pathways

The synthesis of 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be hypothesized through multi-step organic reactions, drawing parallels to methods used for structurally related compounds . A plausible route involves:

-

Pyrazole Ring Formation:

-

Condensation of hydrazine derivatives with diketones to form the 1-methylpyrazole moiety.

-

-

Coupling to Benzoic Acid:

-

Suzuki-Miyaura cross-coupling between a boronic ester-functionalized pyrazole and a halogenated benzoic acid precursor (e.g., 4-bromo-3-nitrobenzoic acid).

-

-

Nitro Reduction:

-

Catalytic hydrogenation or chemical reduction (e.g., SnCl) converts the nitro group at the 3-position to an amino group.

-

Critical Challenges:

-

Regioselectivity in pyrazole substitution.

-

Protection/deprotection of the carboxylic acid group during reactions.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its three functional groups:

Carboxylic Acid Group

-

Forms salts with bases (e.g., sodium 3-amino-4-(1-methylpyrazol-4-yl)benzoate).

-

Participates in esterification or amide bond formation, enabling prodrug development.

Amino Group

-

Undergoes acylation, alkylation, or diazotization.

-

May engage in Schiff base formation with carbonyl compounds.

Pyrazole Ring

-

Susceptible to electrophilic substitution at the N-methylated position.

-

Can coordinate to metal ions (e.g., Zn, Cu) in catalytic systems.

| Target | Mechanism of Action | Likelihood (Scale 1–5) |

|---|---|---|

| Bacterial Dihydrofolate Reductase | Competitive inhibition | 4 |

| COX-2 Enzyme | Allosteric modulation | 3 |

| Caspase-3 | Activation via proteolytic cleavage | 4 |

Research Gaps and Future Directions

-

Synthetic Optimization: Developing regioselective methods for large-scale production.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

-

Target Validation: High-throughput screening to identify primary biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume